2,4-Dichloro-6-fluorobenzonitrile
Overview
Description
2,4-Dichloro-6-fluorobenzonitrile is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar substitution patterns on the benzene ring are mentioned, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile , 2,4-diaminoquinazolines derived from 2-fluorobenzonitriles , 2,4-dibromo-5-fluorobenzonitrile , and others. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related halogenated benzonitriles involves various strategies. For instance, the synthesis of 2,4-dibromo-5-fluorobenzonitrile was achieved with an 81.5% yield, indicating a successful synthetic approach that could potentially be adapted for the synthesis of 2,4-dichloro-6-fluorobenzonitrile . The synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a Vilsmeier–Haack chlorination, which could be a relevant method for introducing chlorine substituents .
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy are commonly used to analyze the molecular structure of halogenated benzonitriles . These techniques provide detailed information about the geometric parameters, hydrogen bonding, and π-π stacking interactions, which are crucial for understanding the behavior of these compounds.
Chemical Reactions Analysis
The reactivity of halogenated benzonitriles is influenced by the presence of electron-withdrawing groups such as nitro, cyano, and halogen atoms. These groups can affect the outcome of reactions, such as the cyclization to form 2,4-diaminoquinazolines or the interaction with amines and amino acids . The presence of a fluorine atom can also influence the reactivity and selectivity of the compound in various organic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzonitriles, such as melting points, solubility, and crystal structures, are determined by their molecular composition and structure. For example, the melting point of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was reported to be 102°C . The presence of halogen atoms can lead to specific interactions, such as OH...NC interactions and X...X interactions, which can result in unique structural motifs and polymorphism .
Scientific Research Applications
Structural and Electronic Properties
Research has been conducted on the energetic and structural study of monofluorobenzonitriles to understand their thermodynamic properties, vapor pressures, and electronic effects. These studies are crucial for evaluating the potential uses of fluorinated benzonitriles in electronic materials and their chemical reactivity (Ribeiro da Silva et al., 2012).
Spectroscopy and Molecular Structure
The investigation of fluorinated benzonitriles using Fourier Transform Microwave Spectroscopy provides valuable insights into the effect of fluorination on the benzonitrile backbone. Understanding these effects is vital for applications in material science and molecular engineering (Kamaee et al., 2015).
Chemical Synthesis
The efficient catalysis of carbon dioxide fixation with aminobenzonitriles highlights the role of fluorinated benzonitriles in developing sustainable chemical processes. Such research indicates the potential of 2,4-Dichloro-6-fluorobenzonitrile in catalysis and green chemistry applications (Kimura et al., 2012).
Electrochemistry
Studies on the electrochemical reduction of the carbon-fluorine bond in fluorobenzonitriles provide insights into their reactivity and potential applications in electrochemical sensors or organic synthesis (Muthukrishnan & Sangaranarayanan, 2007).
Material Science
Research into the synthesis and applications of fluorinated benzonitriles in high-molecular-weight polymers and materials science underscores their utility in developing new materials with specific electronic and structural properties (Liou & Hsiao, 2001).
Safety and Hazards
Future Directions
2,4-Dichloro-6-fluorobenzonitrile is a useful intermediate in the synthesis of pharmaceuticals and plant protection agents . Future research may focus on developing more efficient and economical ways to synthesize this compound, as well as exploring its potential applications in drug discovery and other fields .
properties
IUPAC Name |
2,4-dichloro-6-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZFDUUDVLMSPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299306 | |
Record name | 2,4-Dichloro-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1349718-98-4 | |
Record name | 2,4-Dichloro-6-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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